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Introduction

NDI-091143 has emerged as a potent and highly selective allosteric inhibitor of ATP-citrate
lyase (ACLY), a pivotal enzyme in cancer cell metabolism. ACLY serves as a central hub,
linking glucose metabolism to the synthesis of fatty acids and cholesterol, processes that are
fundamental for the rapid proliferation and survival of cancer cells.[1][2][3] This technical guide
provides a comprehensive overview of NDI-091143, detailing its mechanism of action, its
impact on cancer cell metabolism, and the experimental methodologies used to characterize its
effects.

Mechanism of Action: Allosteric Inhibition of a Key
Metabolic Enzyme

NDI-091143 distinguishes itself through its unique allosteric mechanism of action. Unlike
competitive inhibitors that bind to the active site, NDI-091143 binds to a novel, mostly
hydrophobic cavity adjacent to the citrate-binding site of ACLY.[4] This binding event induces
significant conformational changes in the enzyme, which in turn indirectly disrupt the binding of
citrate, a primary substrate for ACLY.[4] This allosteric inhibition is highly effective, leading to a
potent blockade of ACLY's enzymatic activity.
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The primary function of ACLY is to catalyze the conversion of citrate and Coenzyme A (CoA)
into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The acetyl-CoA produced is a critical
building block for two major biosynthetic pathways essential for cancer cell growth:

e De Novo Fatty Acid Synthesis: Provides the necessary lipids for the formation of new cell
membranes.[2]

o Cholesterol Biosynthesis: A crucial component of cell membranes and a precursor for
signaling molecules.[2]

By inhibiting ACLY, NDI-091143 effectively cuts off the supply of cytosolic acetyl-CoA, thereby
crippling these vital biosynthetic processes in cancer cells.

Impact on Cancer Cell Metabolism

The inhibition of ACLY by NDI-091143 triggers a cascade of metabolic consequences that are
detrimental to cancer cells, which are often highly dependent on de novo lipogenesis for their
growth and proliferation.[2]

Disruption of Fatty Acid Synthesis

Cancer cells exhibit a heightened rate of fatty acid synthesis to support the demands of rapid
cell division and membrane expansion.[5] By blocking the production of acetyl-CoA, NDI-
091143 directly inhibits this process. This leads to a reduction in the availability of fatty acids,
which are essential for:

 Membrane Biogenesis: The formation of new cellular and organellar membranes.
o Energy Storage: Stored in the form of triglycerides within lipid droplets.
o Protein Modification: Such as palmitoylation, which affects protein localization and function.

Studies have shown that inhibition of ACLY can lead to a decrease in cellular lipid content and
the accumulation of lipid droplets with altered fatty acid composition.[6][7][8]

Attenuation of Cholesterol Biosynthesis
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The acetyl-CoA generated by ACLY is also the precursor for the mevalonate pathway, which is
responsible for cholesterol biosynthesis.[2] Cholesterol is not only a critical structural
component of cell membranes, influencing their fluidity and the function of membrane-
associated proteins, but also a precursor for steroid hormones.[9] Many cancer cells exhibit
upregulated cholesterol synthesis to support their high proliferation rates.[10] By cutting off the
acetyl-CoA supply, NDI-091143 can effectively reduce cholesterol production, further impeding
cancer cell growth.

Modulation of Histone Acetylation

A crucial, yet less direct, consequence of ACLY inhibition is its impact on histone acetylation.
Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones, an epigenetic
modification that plays a critical role in gene expression.[11] Histone acetylation generally leads
to a more open chromatin structure, facilitating the transcription of genes involved in cell
proliferation and survival.[12]

In cancer cells, the high metabolic flux often results in an abundance of acetyl-CoA, leading to
altered histone acetylation patterns that promote oncogenic gene expression.[3] By depleting
the pool of nucleocytosolic acetyl-CoA, NDI-091143 can lead to a decrease in histone
acetylation, potentially reversing these pro-cancerous epigenetic changes and altering the
expression of genes critical for tumor growth.[3][13]

Therapeutic Potential in Oncology

The reliance of many cancer types on the metabolic pathways governed by ACLY makes NDI-
091143 a promising candidate for anti-cancer therapy.[2] Overexpression of ACLY has been
observed in a variety of cancers, including those of the breast, liver, colon, lung, and prostate,
and is often correlated with a poor prognosis.[2]

By targeting this metabolic vulnerability, NDI-091143 has been shown to:
« Inhibit Cancer Cell Proliferation: By depriving cells of essential building blocks for growth.[2]

» Induce Apoptosis: Depletion of lipids and disruption of signaling pathways can trigger
programmed cell death.[2][14]

e Suppress Clonogenic Survival: Reduces the ability of single cancer cells to form colonies.[2]
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Specifically, studies have demonstrated that NDI-091143 can suppress the growth and
clonogenic ability of thyroid cancer cells in a dose- and time-dependent manner.[14]
Furthermore, it has been shown to increase the proportion of cells in the sub-G1 phase of the
cell cycle and the number of annexin V-positive cells, both indicators of apoptosis.[14]

Quantitative Data on NDI-091143 Activity

The following tables summarize the key quantitative data available for NDI-091143.

Parameter Value Assay Method Reference

ICso0 2.1 nM ADP-Glo Assay [51[15]

Ki 7.0 nM Cell-free assay [5][15]
Surface Plasmon

Kd 2.2 nM [5]
Resonance

Table 1: In Vitro Inhibitory Activity of NDI-091143 against human ATP-Citrate Lyase.

Cell Lines Effect Observations Reference

Dose- and time-
Thyroid Cancer (FTC- o dependent
Growth Inhibition ) [14]
133, 8505C) suppression of

monolayer cell growth.

Dose- and time-

Thyroid Cancer (FTC-  Reduced dependent (141
133, 8505C) Clonogenicity suppression of colony
formation.
Increased proportion
Thyroid Cancer (FTC- ] ) of sub-G1 cells and
Apoptosis Induction ) N [14]
133, 8505C) annexin V-positive
cells.

Table 2: Cellular Effects of NDI-091143 in Cancer Cell Lines.
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Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of NDI-091143 are
provided below.

ADP-Glo™ Kinase Assay

This assay is used to measure the enzymatic activity of ACLY by quantifying the amount of
ADP produced.

Principle: The assay is a luminescent ADP detection system. After the ACLY reaction, a reagent
is added to terminate the reaction and deplete the remaining ATP. A second reagent then
converts the ADP produced into ATP, which is subsequently measured using a
luciferase/luciferin reaction. The resulting luminescence is proportional to the initial ADP
concentration and thus to the ACLY activity.[1][3]

Protocol Outline:[1][3][4][16]

» Kinase Reaction: Set up the ACLY reaction in a multiwell plate containing the enzyme,
substrates (citrate, CoA, and ATP), and the test compound (NDI-091143) or vehicle control.
Incubate at the appropriate temperature for a set period.

o ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the ACLY reaction and
eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.

o ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This
reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent
signal. Incubate for 30-60 minutes at room temperature.

e Measurement: Read the luminescence using a plate-reading luminometer. The signal is
stable for several hours.

o Data Analysis: Correlate the luminescence signal to the amount of ADP produced using a
standard curve to determine the level of ACLY inhibition.

Cellular Thermal Shift Assay (CETSA)
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CETSA is employed to verify the direct binding of NDI-091143 to ACLY in a cellular
environment.

Principle: The binding of a ligand (NDI-091143) to its target protein (ACLY) can increase the
protein's thermal stability. CETSA measures the extent of protein aggregation upon heating. In
the presence of a binding ligand, the protein will be more resistant to heat-induced denaturation
and precipitation.[6][12]

Protocol Outline:[6][9][17]

Cell Treatment: Treat intact cells with NDI-091143 or a vehicle control for a specified time.

e Heating: Heat aliquots of the treated cell suspension at a range of different temperatures for
a short period (e.g., 3 minutes).

o Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through
freeze-thaw cycles or the use of lysis buffers.

o Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to
pellet the aggregated proteins.

o Protein Quantification: Collect the supernatant containing the soluble proteins and quantify
the amount of the target protein (ACLY) using methods such as Western blotting or ELISA.

» Data Analysis: Plot the amount of soluble ACLY as a function of temperature. A shift in the
melting curve to a higher temperature in the presence of NDI-091143 indicates target
engagement.

Clonogenic Survival Assay

This assay assesses the long-term effect of NDI-091143 on the ability of single cancer cells to
proliferate and form colonies.

Principle: The assay measures the reproductive viability of cells after treatment with a cytotoxic
agent. A single cell that can undergo sustained division will form a colony of at least 50 cells.
The number of colonies formed is a measure of the surviving fraction of cells.[10][18][19]

Protocol Outline:[10][13][18]
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e Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes.
e Treatment: Treat the cells with various concentrations of NDI-091143 or a vehicle control.

 Incubation: Incubate the plates for a period of 1 to 3 weeks, depending on the cell line's
doubling time, to allow for colony formation.

e Fixing and Staining: After the incubation period, fix the colonies with a solution like methanol
or paraformaldehyde and then stain them with a dye such as crystal violet to make them
visible.

e Colony Counting: Count the number of colonies containing 50 or more cells in each well or
dish.

» Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving
fraction (SF) for the treated groups. The surviving fraction is the ratio of the plating efficiency
of the treated cells to that of the control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling
pathway affected by NDI-091143 and the general workflows of the key experimental assays.
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Caption: NDI-091143 inhibits ACLY, blocking acetyl-CoA production and downstream metabolic

pathways.

ADP-Glo Kinase Assay

Cellular Thermal Shift Assay (CETSA)

Kinase Reaction
(ACLY + Substrates + NDI-091143)

El'reat Cells with NDI—OQllA?]

Add ADP-Glo™ Reagent
(Stop Reaction, Deplete ATP)
Add Kinase Detection Reagent
(ADP -> ATP)
[Measure Luminescenca

:

Heat Cells at
Temperature Gradient

Lyse Cells

Separate Soluble &
Aggregated Proteins

[Quantify Soluble ACLY)

Clonogenic Survival Assay

Seed Single Cells

Great with NDI—091143)

Incubate (1-3 weeks)

[Fix and Stain Colonies)

Count Colonies

Click to download full resolution via product page

Caption: Workflows for key assays to characterize NDI-091143's effects on ACLY and cancer

cells.

Conclusion

NDI-091143 represents a significant advancement in the development of targeted therapies

that exploit the metabolic vulnerabilities of cancer. Its potent and allosteric inhibition of ACLY

effectively disrupts the central carbon metabolism pathways essential for cancer cell
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proliferation and survival. The comprehensive data gathered from a suite of biochemical and
cell-based assays underscore its potential as a valuable tool for cancer research and a
promising candidate for further drug development. This guide provides the foundational
knowledge for researchers and drug development professionals to understand and further
investigate the role of NDI-091143 in the context of cancer cell metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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